Product packaging for 4-[(3-Pyrazolyl)oxy]piperidine(Cat. No.:)

4-[(3-Pyrazolyl)oxy]piperidine

Cat. No.: B13521670
M. Wt: 167.21 g/mol
InChI Key: CKXHWVTXDSTIRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-Pyrazolyl)oxy]piperidine is a chemical compound with the molecular formula C8H13N3O and a molecular weight of 167.21 g/mol . It is supplied with the CAS Number 2229373-36-6 . This piperidine derivative, characterized by a pyrazole moiety linked via an oxygen bridge, serves as a versatile building block or intermediate in organic synthesis and scientific research . As a high-purity chemical, it is intended for industrial and scientific research applications only . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. Researchers handling this compound should adhere to safe laboratory practices. This includes using personal protective equipment, ensuring adequate ventilation, and avoiding the formation of dust and aerosols . In case of accidental exposure, immediate measures should be taken: move to fresh air if inhaled, rinse with water if skin or eye contact occurs, and seek medical attention . For disposal, the material should be taken to a licensed chemical destruction plant or incinerated in a controlled manner to avoid environmental release .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13N3O B13521670 4-[(3-Pyrazolyl)oxy]piperidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

4-(1H-pyrazol-5-yloxy)piperidine

InChI

InChI=1S/C8H13N3O/c1-4-9-5-2-7(1)12-8-3-6-10-11-8/h3,6-7,9H,1-2,4-5H2,(H,10,11)

InChI Key

CKXHWVTXDSTIRR-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OC2=CC=NN2

Origin of Product

United States

Advanced Synthetic Methodologies for 4 3 Pyrazolyl Oxy Piperidine and Its Analogs

Retrosynthetic Analysis and Strategic Disconnections for the 4-[(3-Pyrazolyl)oxy]piperidine Core

Retrosynthetic analysis of this compound reveals several key disconnections. The most apparent disconnection is at the ether linkage, suggesting a nucleophilic substitution reaction between a pyrazole-containing nucleophile and a piperidine-based electrophile, or vice versa. This leads to two primary retrosynthetic pathways:

Pathway A: Disconnection of the C-O bond points to a 3-hydroxypyrazole derivative and a 4-halopiperidine or a piperidine (B6355638) with a suitable leaving group at the 4-position.

Pathway B: Alternatively, disconnection suggests a 4-hydroxypiperidine (B117109) and a pyrazole (B372694) with a leaving group at the 3-position.

A second level of disconnection involves the construction of the individual pyrazole and piperidine rings. The pyrazole ring is commonly formed through the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govnih.gov The piperidine ring can be synthesized through various methods, including the reduction of corresponding pyridine (B92270) precursors. acs.orgsnnu.edu.cn

Development and Optimization of Classical Synthetic Routes

Classical synthetic approaches to this compound and its analogs have been well-established, primarily revolving around the stepwise construction of the heterocyclic moieties and the subsequent formation of the ether linkage.

Stepwise Construction of Piperidine and Pyrazole Moieties

The synthesis of the piperidine and pyrazole building blocks is a crucial first step. Piperidine scaffolds can be accessed through various established methods, including the reduction of pyridines. acs.orgsnnu.edu.cn For instance, N-Boc-4-oxopiperidine serves as a versatile starting material for further functionalization. ktu.edu

The pyrazole ring is typically constructed via the reaction of 1,3-dicarbonyl compounds with hydrazines. nih.govnih.gov The regioselectivity of this reaction can be influenced by the reaction conditions and the nature of the substituents on both reactants.

Ethereal Linkage Formation Strategies (e.g., Williamson Ether Synthesis Variants)

The Williamson ether synthesis is a cornerstone for forming the ether linkage in this compound. youtube.comtcichemicals.commasterorganicchemistry.com This SN2 reaction involves the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.com In the context of this synthesis, two main variations are employed:

Variation 1: Reaction of a 3-pyrazol-oxide (formed by deprotonating a 3-hydroxypyrazole with a suitable base like sodium hydride) with a 4-halopiperidine or a piperidine bearing a good leaving group (e.g., mesylate or tosylate) at the 4-position. ktu.edumasterorganicchemistry.com

Variation 2: Reaction of a 4-piperidinyloxide (from 4-hydroxypiperidine) with a pyrazole having a leaving group at the 3-position.

The choice of reactants is critical to maximize the yield of the desired ether and minimize side reactions like elimination, especially when using secondary alkyl halides. libretexts.org

Reactant 1Reactant 2BaseSolventKey Feature
3-Hydroxypyrazole4-HalopiperidineNaHTHF, DMSOFormation of pyrazol-oxide nucleophile. masterorganicchemistry.com
4-Hydroxypiperidine3-HalopyrazoleNaHTHF, DMSOFormation of piperidin-oxide nucleophile. masterorganicchemistry.com
3-HydroxypyrazoleN-Boc-4-[(methylsulfonyl)oxy]piperidineK2CO3DMFUse of a mesylate as a leaving group. ktu.edu

Divergent Synthesis Approaches from Common Precursors

Divergent synthesis offers an efficient strategy to generate a library of analogs from a common intermediate. nih.govmdpi.com For instance, a key intermediate could be a functionalized pyrazole or piperidine that allows for the introduction of various substituents in the final steps. A temperature-controlled divergent synthesis of pyrazoles has been developed, allowing for the creation of different pyrazole derivatives from common starting materials by simply adjusting the reaction temperature. nih.gov This approach can be adapted to produce a variety of this compound analogs.

Modern Catalytic Approaches for Synthesis

Modern synthetic chemistry has seen a surge in the use of transition metal-catalyzed reactions to construct complex molecules with high efficiency and selectivity. nih.govmdpi.commdpi.com These methods are increasingly being applied to the synthesis of heterocyclic compounds like pyrazoles and piperidines.

Transition Metal-Mediated Cross-Coupling Reactions for Pyrazole Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of pyrazole rings. researchgate.net Palladium- and copper-based catalysts are commonly employed for C-N and C-C bond formation. beilstein-journals.org

For the synthesis of pyrazole-containing ethers, a copper-catalyzed coupling of 4-iodo-1H-pyrazoles with alcohols has been reported. researchgate.net This method could be adapted for the synthesis of this compound by using 4-hydroxypiperidine as the alcohol component.

Furthermore, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been successfully used to couple five-membered heteroaryl halides with amines, including piperidine. researchgate.net While this directly forms a C-N bond, the underlying principles of catalyst and ligand design can inform the development of analogous C-O bond-forming reactions.

Recent advancements have also focused on the development of more sustainable and environmentally friendly methods, such as the use of heterogeneous catalysts and reactions in aqueous media. researchgate.net

Reaction TypeCatalystLigandReactantsKey Feature
C-O Cross-CouplingCuI3,4,7,8-tetramethyl-1,10-phenanthroline4-Iodo-1H-pyrazoles, AlcoholsDirect alkoxylation of pyrazoles. researchgate.net
Buchwald-Hartwig AminationPalladium-basedVarious phosphine (B1218219) ligandsHeteroaryl halides, Amines (e.g., piperidine)Formation of C-N bonds, principles applicable to C-O bonds. researchgate.net
Suzuki-Miyaura CouplingPalladium-basedPhosphine ligandsPyrazole-boronic acids/esters, Aryl halidesFunctionalization of the pyrazole ring. beilstein-journals.orgwhiterose.ac.uk

Organocatalytic and Biocatalytic Strategies for Stereoselective Piperidine Ring Functionalization

The stereoselective functionalization of the piperidine ring is crucial for defining the pharmacological properties of its derivatives. Both organocatalysis and biocatalysis offer powerful routes to achieve high levels of stereocontrol.

Organocatalytic Approaches: Organocatalysis provides a metal-free method for constructing chiral piperidine frameworks. Proline and its derivatives, particularly diarylprolinol silyl (B83357) ethers, are effective catalysts for domino reactions that form polysubstituted piperidines with multiple stereocenters in a single step. nih.govdokumen.pub For instance, the domino Michael addition/aminalization process using an O-TMS protected diphenylprolinol catalyst can yield piperidines with four contiguous stereocenters with excellent enantioselectivity. nih.gov Chiral phosphoric acids have also emerged as powerful organocatalysts. They have been successfully used in the asymmetric synthesis of 4,6-disubstituted piperidine-2-carboxylates from imino esters and vinyl indoles, achieving up to 99% enantiomeric excess (ee). rsc.orgnih.gov These methods, while not directly reported for this compound, represent state-of-the-art strategies for creating the chiral piperidine core, which can then be further elaborated.

Biocatalytic Strategies: Biocatalysis leverages enzymes to perform highly selective chemical transformations under mild conditions. For piperidine synthesis, hydroxylase enzymes are particularly valuable for introducing hydroxyl groups stereoselectively, which can serve as a handle for subsequent etherification with a pyrazole moiety. chemistryviews.org Engineered proline-4-hydroxylases (P4Hs) and other enzymes like ectoine (B1671093) 5-hydroxylase can catalyze the C-H oxidation of piperidine carboxylates at specific positions. chemistryviews.org This enzymatic hydroxylation creates chiral hydroxylated piperidines that are key intermediates. While traditional syntheses may require multiple protection and deprotection steps, biocatalysis can streamline the production of high-value enantiopure piperidines. chemistryviews.orggoogle.com

Below is a table summarizing catalytic strategies applicable to stereoselective piperidine synthesis.

Interactive Table: Catalytic Strategies for Piperidine Synthesis
Catalytic Strategy Catalyst Type Key Transformation Advantages
Organocatalysis Diphenylprolinol silyl ether Domino Michael/aminalization Metal-free, high enantioselectivity, forms multiple stereocenters. nih.govdokumen.pub
Organocatalysis Chiral Phosphoric Acid [4+2] Cycloaddition High enantiomeric excess (up to 99% ee), mild conditions. rsc.orgnih.gov
Biocatalysis Proline Hydroxylases (P4Hs) Stereoselective C-H hydroxylation High stereoselectivity, mild aqueous conditions, scalable. chemistryviews.org

Chemo-, Regio-, and Stereoselective Synthesis Considerations

The synthesis of this compound requires precise control over chemoselectivity (which functional groups react), regioselectivity (which position on a molecule reacts), and stereoselectivity (the 3D arrangement of atoms).

Regioselectivity in Pyrazole Formation: A primary challenge is controlling the regiochemistry of the pyrazole ring when formed from asymmetric precursors like β-enamine diketones and substituted hydrazines. The reaction of a β-enamine diketone derived from an N-Boc-piperidine core with N-mono-substituted hydrazines typically affords the 5-substituted pyrazole isomer as the major product. nih.gov This selectivity is crucial for obtaining the desired 3-oxy-substituted pyrazole linkage after considering tautomerism and subsequent reactions. The use of aprotic dipolar solvents in the cyclocondensation of 1,3-dicarbonyl compounds with aryl hydrochloride hydrazines can favor specific regioisomers over those typically formed in protic solvents like ethanol. nih.gov

Stereoselectivity: When chiral piperidine precursors are used, preserving their stereochemical integrity throughout the synthesis is paramount. Asymmetric synthesis of piperidines can be achieved through methods like the nitro-Mannich reaction followed by reductive cyclization, where the initial stereocenter dictates the final product's configuration. mdpi.com For the ether linkage formation between the pyrazole and piperidine moieties (a Williamson ether-type synthesis), reaction conditions must be chosen to avoid racemization if a chiral center is present on the piperidine ring.

Chemoselectivity: Chemoselectivity is essential when multiple functional groups are present. For example, in the synthesis of complex piperidines, radical cross-coupling methods like Ni-electrocatalytic decarboxylative cross-coupling allow for the chemoselective coupling of hydroxypiperidines with aryl halides without disturbing other functional groups. chemistryviews.org The use of bifunctional catalysts can also promote desired sequential reactions, such as cyclization and lactamization, in a controlled manner. mdpi.com The fluorine atom can be employed as a detachable "activator" in catalyst-free annulation reactions, ensuring high chemo-, regio-, and stereoselectivity in the formation of azacycles. rsc.org

Green Chemistry Principles and Sustainable Synthesis of this compound

Adopting green chemistry principles is essential for developing environmentally benign and efficient synthetic routes.

Performing reactions in water or without any solvent minimizes the use of volatile organic compounds (VOCs), reducing environmental impact and simplifying purification.

Solvent-Free Synthesis: The synthesis of pyrazole derivatives has been effectively demonstrated under solvent-free conditions. researchgate.netbeilstein-journals.org For example, spiropyranopyrazoles can be synthesized via a one-pot reaction of hydrazines, β-keto esters, isatins, and malononitrile (B47326) under solvent-free conditions catalyzed by Fe3O4@l-arginine. researchgate.net Similarly, pyrazolo[1,5-a]pyrimidines have been formed under solvent-free grinding conditions. beilstein-journals.org Microwave irradiation is often combined with solvent-free approaches to accelerate reaction rates. nih.gov

Aqueous Media Synthesis: Water is an ideal green solvent. The synthesis of pyrazolo[3,4-b]pyridines has been accomplished in water at 90°C. mdpi.com One-pot cyclocondensation of alkyl dihalides with primary amines in an alkaline aqueous medium under microwave irradiation is an efficient method for producing cyclic amines like piperidine. organic-chemistry.org

Alternative energy sources can dramatically reduce reaction times and improve yields.

Microwave-Assisted Synthesis: Microwave irradiation has become a standard tool in green chemistry for accelerating organic reactions. researchgate.netat.ua The synthesis of various pyrazole and pyrazoline derivatives has been significantly enhanced by microwave heating, often reducing reaction times from hours to minutes and improving yields. dergipark.org.trshd-pub.org.rs For instance, the synthesis of pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine scaffolds under solvent-free microwave conditions led to drastically shorter times and better yields compared to conventional heating. nih.gov

Photochemical Synthesis: Light can be used as a reagent-free energy source to drive chemical reactions. Photochemical methods have been developed for synthesizing pyrazolines from tetrazoles in a continuous flow system, offering a safe and scalable route that avoids substantial chemical waste. worktribe.com Photoredox catalysis, often involving nickel, is a powerful method for C(sp2)–C(sp3) cross-coupling reactions, which could be applied to link the pyrazole and piperidine fragments. whiterose.ac.ukacs.org

Maximizing the incorporation of all starting materials into the final product is a core principle of green chemistry.

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction by calculating the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants. acs.org Reactions with high atom economy, such as addition and cycloaddition reactions, are inherently "greener" as they generate minimal waste.

Reaction Efficiency: Multicomponent reactions (MCRs) are prime examples of atom-economical processes, as they combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. aablocks.comcmu.ac.th The synthesis of pyrano[2,3-c]pyrazoles via four-component reactions showcases this efficiency. tandfonline.com Hydroamination, the direct addition of an N-H bond across a double bond, is another highly atom-economical method for synthesizing amines and could be envisioned in constructing the piperidine ring. acs.org

Interactive Table: Green Synthesis Methodologies

Methodology Principle Application Example Key Benefit
Solvent-Free Eliminates organic solvents Synthesis of pyrazoles using a reusable catalyst. researchgate.net Reduced waste, simplified workup.
Aqueous Media Uses water as a benign solvent One-pot synthesis of piperidines from dihalides and amines. organic-chemistry.org Environmentally safe, low cost.
Microwave-Assisted Uses microwave energy to heat Rapid synthesis of pyrazole derivatives. dergipark.org.trshd-pub.org.rs Drastically reduced reaction times.
Photochemical Uses light as an energy source Flow synthesis of pyrazolines from tetrazoles. worktribe.com Reagent-free activation, high selectivity.
High Atom Economy Maximizes material incorporation Multicomponent synthesis of pyrano[2,3-c]pyrazoles. aablocks.comtandfonline.com Minimal byproduct/waste generation.

Process Optimization, Scale-Up, and Yield Enhancement Studies

Transitioning a synthetic route from laboratory discovery to large-scale production requires careful optimization of reaction parameters.

Optimization: Key variables for optimization include catalyst choice, solvent, temperature, and reaction time. For example, in the synthesis of pyrazolo[3,4-b]pyridine derivatives, condensation reactions can be optimized by using piperidine as a catalyst in refluxing ethanol. derpharmachemica.com The choice between different catalysts, such as cesium carbonate versus TBAF for intramolecular aza-Michael reactions, can significantly impact yield and diastereoselectivity in piperidine synthesis. mdpi.com

In Depth Structural and Spectroscopic Elucidation of 4 3 Pyrazolyl Oxy Piperidine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

No publicly available data could be found for two-dimensional NMR techniques such as COSY, HSQC, HMBC, or NOESY for 4-[(3-Pyrazolyl)oxy]piperidine. This level of analysis is crucial for the unambiguous assignment of proton and carbon signals and for determining the connectivity and spatial relationships of atoms within the molecule. Furthermore, there is no information regarding solid-state NMR studies, which would be necessary for the characterization of its polymorphic forms.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Detailed high-resolution mass spectrometry data, which would confirm the exact molecular formula, is not available. Crucially, tandem mass spectrometry (MS/MS) data, essential for analyzing fragmentation patterns and providing detailed structural insights, has not been publicly reported for this compound.

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

A search of crystallographic databases yielded no results for single-crystal X-ray diffraction studies of this compound. This technique is the gold standard for determining the absolute configuration and the precise three-dimensional arrangement of atoms in the solid state. Without this data, a definitive analysis of its solid-state conformation is not possible.

Due to the absence of this specific and detailed experimental data, it is not feasible to generate the requested in-depth scientific article. The foundational research findings required to populate the outlined sections and subsections are not accessible in the public domain.

Analysis of Intermolecular Interactions and Crystal Packing

The crystal structure and molecular packing of this compound are dictated by a network of non-covalent interactions, primarily hydrogen bonding. The presence of both hydrogen bond donors (the N-H groups of the piperidine (B6355638) and pyrazole (B372694) rings) and acceptors (the pyrazole nitrogen atoms and the ether oxygen) facilitates the formation of a stable, ordered crystalline lattice.

In the solid state, molecules of similar piperidine and pyrazole-containing compounds are known to form robust hydrogen-bonded chains. ed.ac.ukresearchgate.net For this compound, the most significant interaction is expected to be the hydrogen bond between the piperidine amine proton (N-H) and the sp²-hybridized nitrogen atom of the pyrazole ring of an adjacent molecule (N-H···N). This type of interaction is a recurring motif in the crystal structures of related heterocyclic compounds, often leading to the formation of infinite one-dimensional chains or tapes. mdpi.comnih.gov

Table 1: Potential Intermolecular Interactions in Crystalline this compound
Interaction TypeDonorAcceptorTypical Motif
Strong Hydrogen BondPiperidine N-HPyrazole NForms chains and networks
Hydrogen BondPyrazole N-HPiperidine N / Ether OCross-linking between chains
Weak Hydrogen BondRing C-HEther O / Pyrazole NStabilizes 3D packing

Conformational Analysis and Stereochemical Considerations within the Piperidine and Pyrazole Rings

The conformational landscape of this compound is primarily determined by the piperidine ring, which, like cyclohexane, preferentially adopts a low-energy chair conformation to minimize angular and torsional strain. ed.ac.ukwikipedia.org In this conformation, the substituents at the C-4 position can occupy either an axial or an equatorial position. Due to steric hindrance, large substituents overwhelmingly favor the more spacious equatorial position. Therefore, the 3-pyrazolyloxy group is expected to reside in the equatorial orientation, minimizing unfavorable 1,3-diaxial interactions with the axial hydrogen atoms on the piperidine ring.

The piperidine ring itself has two distinct chair conformers related to the position of the N-H bond: one axial and one equatorial. wikipedia.org In nonpolar environments, the equatorial conformation is generally found to be more stable. wikipedia.org The rapid interconversion between these two chair forms occurs through ring inversion, while nitrogen inversion allows for the interconversion of the axial and equatorial N-H protons. wikipedia.org

In contrast to the flexible piperidine ring, the pyrazole ring is an aromatic, five-membered heterocycle and is inherently planar. globalresearchonline.net This planarity is a result of the sp² hybridization of its constituent atoms and the delocalization of six π-electrons within the ring. The stereochemical relationship between the two rings is defined by the dihedral angle between the mean plane of the pyrazole ring and the plane of the C-O-C ether linkage. This orientation is influenced by the electronic and steric effects of the two interconnected ring systems.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrations

Piperidine Ring Vibrations:

N-H Stretching: A prominent band is expected in the region of 3300-3500 cm⁻¹, corresponding to the N-H stretching vibration of the secondary amine. researchgate.net

C-H Stretching: Multiple bands between 2800 cm⁻¹ and 3000 cm⁻¹ are assigned to the symmetric and asymmetric stretching vibrations of the CH₂ groups in the piperidine ring. researchgate.net

CH₂ Bending/Scissoring: Vibrations in the 1400-1500 cm⁻¹ range are characteristic of the scissoring motion of the methylene (B1212753) groups.

Ring Vibrations: Complex ring stretching and deformation modes, often referred to as "ring breathing," occur in the fingerprint region below 1200 cm⁻¹.

Pyrazole Ring Vibrations:

N-H Stretching: The pyrazole N-H stretch typically appears as a broad band in the 3100-3200 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹.

Ring Stretching: Vibrations associated with C=C and C=N stretching within the aromatic pyrazole ring are expected in the 1400-1600 cm⁻¹ range.

Ring Deformation: In-plane and out-of-plane ring deformation modes are characteristic of the pyrazole system and appear in the fingerprint region, with a notable deformation mode often observed around 630-650 cm⁻¹.

Ether Linkage Vibrations:

C-O-C Stretching: The most characteristic vibration for the ether linkage is the asymmetric C-O-C stretching, which typically gives rise to a strong, distinct band in the FT-IR spectrum, generally found between 1260 cm⁻¹ and 1000 cm⁻¹. nih.gov The symmetric stretch is often weak in the IR but may be visible in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound
Frequency Range (cm⁻¹)AssignmentRing System / Functional GroupExpected Intensity (IR)
3300 - 3500ν(N-H) stretchPiperidineMedium-Strong
3100 - 3200ν(N-H) stretchPyrazoleMedium, Broad
3000 - 3100ν(C-H) stretchPyrazoleMedium-Weak
2800 - 3000ν(C-H) stretch (CH₂)PiperidineStrong
1400 - 1600ν(C=C), ν(C=N) ring stretchPyrazoleMedium
1400 - 1500δ(CH₂) scissoringPiperidineMedium
1000 - 1260ν(C-O-C) asymmetric stretchEther LinkageStrong
Below 1200Ring deformations, C-N stretchPiperidine & PyrazoleVariable

ν: stretching; δ: bending/scissoring.

Chemical Reactivity, Functionalization, and Derivatization Strategies for 4 3 Pyrazolyl Oxy Piperidine

Reactions at the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom within the piperidine ring is a secondary amine, making it a nucleophilic center and a site for a variety of functionalization reactions. Its reactivity is characteristic of typical secondary amines, allowing for the introduction of a wide range of substituents.

The piperidine nitrogen readily undergoes N-alkylation with various alkylating agents, such as alkyl halides or via reductive amination. nih.gov These reactions are typically performed in the presence of a base to neutralize the acid generated during the reaction. Similarly, N-acylation can be achieved by treating the piperidine with acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. masterorganicchemistry.com These reactions introduce alkyl or acyl groups, respectively, onto the nitrogen atom, significantly altering the molecule's steric and electronic properties.

Table 1: Representative N-Alkylation and N-Acylation Reactions

Reaction Type Reagent Example Product Type
N-Alkylation Benzyl (B1604629) bromide (BnBr) 1-Benzyl-4-[(3-pyrazolyl)oxy]piperidine
Reductive Amination Acetone, NaBH(OAc)₃ 1-Isopropyl-4-[(3-pyrazolyl)oxy]piperidine
N-Acylation Acetyl chloride (AcCl) 1-Acetyl-4-[(3-pyrazolyl)oxy]piperidine

The nucleophilic piperidine nitrogen is a key functional handle for creating amide, carbamate, and urea (B33335) linkages, which are prevalent in biologically active molecules. thieme-connect.comnih.gov

Amides: Amide bonds are formed by coupling the piperidine with carboxylic acids. This transformation typically requires activating agents such as carbodiimides (e.g., EDC) or can be achieved by first converting the carboxylic acid to a more reactive species like an acyl chloride. masterorganicchemistry.comacgpubs.org

Carbamates: Carbamates are synthesized by reacting the piperidine with chloroformates (e.g., ethyl chloroformate) or other activated carbonyl species. nih.govnih.gov These reactions are often performed in the presence of a base to trap the resulting acid.

Ureas: The formation of urea derivatives involves the reaction of the piperidine nitrogen with an isocyanate. beilstein-journals.orgnih.gov This addition reaction is generally high-yielding and proceeds under mild conditions to furnish the corresponding N,N'-disubstituted urea. thieme-connect.com

Table 2: Synthesis of Amides, Carbamates, and Ureas

Derivative Reagent Class Reagent Example Product Linkage
Amide Acyl Chloride Benzoyl chloride -N-C(=O)-Ph
Carbamate Chloroformate Ethyl chloroformate -N-C(=O)-OEt

Functionalization of the Pyrazole (B372694) Ring System

The pyrazole ring is an electron-rich aromatic system, making it susceptible to various functionalization reactions, particularly electrophilic substitution. Direct C-H activation and cross-coupling reactions have also emerged as powerful tools for its derivatization.

Electrophilic aromatic substitution (EAS) on an unsubstituted pyrazole ring predominantly occurs at the C-4 position. globalresearchonline.netslideshare.netchemicalbook.com This regioselectivity is due to the electronic distribution within the ring, where the C-4 position is the most nucleophilic. pharmaguideline.comimperial.ac.uk If the C-4 position is already occupied, substitution may occur at C-5, though this often requires more forcing conditions. researchgate.net

Common electrophilic substitution reactions include:

Halogenation: Pyrazoles can be halogenated at the C-4 position using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine in the presence of an oxidizing agent. globalresearchonline.netmdpi.com

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group at the C-4 position. globalresearchonline.net

Sulfonation: Reaction with fuming sulfuric acid yields the corresponding pyrazole-4-sulfonic acid. globalresearchonline.net

Table 3: Common Electrophilic Aromatic Substitution Reactions of the Pyrazole Ring

Reaction Reagents Electrophile Position Product
Nitration HNO₃ + H₂SO₄ NO₂⁺ C-4 4-Nitro-3-(piperidinyloxy)pyrazole
Sulfonation Fuming H₂SO₄ SO₃ C-4 3-(Piperidinyloxy)pyrazole-4-sulfonic acid
Bromination NBS Br⁺ C-4 4-Bromo-3-(piperidinyloxy)pyrazole
Chlorination NCS Cl⁺ C-4 4-Chloro-3-(piperidinyloxy)pyrazole

Modern synthetic methods allow for the direct functionalization of pyrazole C-H bonds, bypassing the need for pre-functionalized starting materials. Transition-metal-catalyzed C-H activation has become a key strategy for forming new C-C and C-heteroatom bonds. nih.govrsc.org Palladium, rhodium, and copper catalysts are often employed to direct the coupling of pyrazoles with various partners, including aryl halides, alkenes, and alkynes. researchgate.netrsc.orgacs.org

Alternatively, a two-step sequence involving halogenation of the pyrazole ring (as described in 4.2.1) followed by a transition-metal-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira, Heck, or Buchwald-Hartwig) is a robust and widely used approach. This strategy allows for the introduction of a diverse array of aryl, vinyl, alkynyl, and amino groups onto the pyrazole core.

The pyrazole ring is generally a stable aromatic system that is resistant to both oxidation and reduction under typical conditions. globalresearchonline.netpharmaguideline.com

Oxidation: The pyrazole ring itself is not easily oxidized by common oxidizing agents like potassium permanganate (B83412) (KMnO₄). However, substituents on the ring, such as alkyl groups, can be oxidized to carboxylic acids without affecting the ring's integrity. globalresearchonline.netchemicalbook.com Stronger conditions, such as ozonolysis or electrolytic oxidation, can lead to cleavage of the pyrazole ring. chemicalbook.comacs.org

Reduction: Unsubstituted pyrazole is resistant to catalytic hydrogenation and chemical reducing agents like sodium in ethanol. globalresearchonline.netpharmaguideline.com However, substituted pyrazoles can sometimes be reduced under more vigorous catalytic hydrogenation conditions, leading first to pyrazolines and subsequently to pyrazolidines. rrbdavc.org

Modifications at the Ether Linkage and Piperidine Ring Carbons

The ether linkage and the carbon framework of the piperidine ring are key targets for structural modification to influence the compound's physicochemical properties and biological activity.

The carbon centers of the piperidine ring in 4-[(3-pyrazolyl)oxy]piperidine can be subjected to oxidation and reduction reactions, although the stability of the ether linkage must be considered.

Oxidation: The C4 carbon of the piperidine ring, being part of an ether, is not readily oxidized. However, other positions on the piperidine ring, if appropriately substituted, could be targeted. For instance, if a primary alcohol were present on the piperidine ring, it could be oxidized to an aldehyde. A common method for such a transformation is the Dess–Martin periodinane (DMP) oxidation. mdpi.com Another approach for the oxidation of primary alcohols is radical oxidation using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). mdpi.com

Reduction: The piperidine ring itself is fully saturated and therefore not susceptible to reduction under standard conditions. However, if a ketone is introduced onto the piperidine ring, for example at the C4 position in a precursor, it can be reduced to a hydroxyl group. A powerful and nonselective hydride-transfer reagent for the reduction of ketones is Lithium Aluminum Hydride (LiAlH₄). harvard.edu The resulting hydroxyl group can then be used to form the ether linkage. The Wolff-Kishner reduction is a classic method for converting a carbonyl group in a ketone to a methylene (B1212753) group. harvard.edu

The stereochemistry of the piperidine ring can be influenced by the choice of reducing agent and reaction conditions, allowing for the synthesis of different diastereomers. For instance, the reduction of a substituted pyridine precursor can lead to cis-configured piperidines. nih.gov

Introducing halogen atoms onto the piperidine ring can provide handles for further functionalization through cross-coupling reactions or nucleophilic substitutions.

Direct halogenation of the this compound scaffold can be challenging due to the potential for reaction at the electron-rich pyrazole ring. However, strategic protection of the pyrazole nitrogen atoms would allow for selective halogenation of the piperidine ring. For example, bromination of N-Boc-4-oxopiperidine has been shown to occur at the C3 position. mdpi.com

Alternatively, substitution reactions can be employed. The hydroxyl group of a 4-hydroxypiperidine (B117109) precursor can be converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by a halide ion. The Sₙ2 reaction is a fundamental transformation in organic synthesis where a nucleophile replaces a leaving group. nih.gov Isocyanides have been shown to act as versatile nucleophiles in Sₙ2 reactions with alkyl halides. nih.gov

The introduction of chirality into the this compound scaffold can be crucial for optimizing its interaction with biological targets. This can be achieved through various enantioselective synthetic strategies.

One common approach is to start with a chiral precursor. The enantioselective synthesis of substituted piperidines is a well-developed area of organic chemistry. nih.gov For example, chiral 4-hydroxypiperidine can be synthesized and then coupled with the pyrazole moiety to form the desired chiral product. A straightforward and highly diastereoselective synthesis of cis-4-hydroxypiperidines has been reported. rsc.org

Catalytic asymmetric synthesis provides an efficient route to chiral piperidine derivatives. thieme-connect.comresearchgate.netacs.org For instance, a zinc-catalyzed enantioselective [4+2] cyclization of 1-azadienes and nitroalkenes can produce highly functionalized piperidines with excellent enantioselectivity. thieme-connect.com Organocatalytic enantioselective intramolecular aza-Michael reactions have also been used to synthesize enantiomerically enriched substituted piperidines. nih.gov The resulting chiral piperidine derivatives, containing a hydroxyl group at the C4 position, can then be used to synthesize the target compound. The table below summarizes some enantioselective methods for piperidine synthesis.

Table 1: Examples of Enantioselective Synthesis Methods for Piperidine Derivatives

Catalytic System Reaction Type Key Features Reference
Zinc / F-BOPA ligand [4+2] Cyclization High yields and enantioselectivities. thieme-connect.com
Chiral Phosphine (B1218219) [4+2] Annulation Access to a range of piperidine derivatives with good stereoselectivity. acs.org
Quinoline Organocatalyst / Trifluoroacetic Acid Intramolecular aza-Michael reaction Good yields of enantiomerically enriched piperidines. nih.gov

Synthesis of Salts, Co-crystals, and Prodrug Forms for Research and Formulation Studies

To improve the physicochemical properties of this compound for research and potential therapeutic applications, the synthesis of salts, co-crystals, and prodrugs can be explored.

Salts and Co-crystals: The basic nitrogen atom of the piperidine ring allows for the formation of salts with various inorganic and organic acids. google.com Salt formation can significantly impact properties such as solubility, stability, and bioavailability. The formation of a 1:1 salt between sulfamethazine (B1682506) and piperidine has been reported, where proton transfer from the sulfonamide to the piperidine nitrogen occurs. nih.govresearchgate.netnih.gov

Co-crystals, which are multi-component crystals held together by non-covalent interactions, offer another avenue for modifying the properties of the parent compound. researchgate.net The pyrazole moiety, with its hydrogen bond donor and acceptor capabilities, can participate in the formation of co-crystals with suitable co-formers.

Prodrugs: A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body. Prodrug strategies can be employed to overcome challenges such as poor solubility, low permeability, or rapid metabolism. google.com For the this compound scaffold, the piperidine nitrogen can be functionalized to create a prodrug that is later cleaved to release the active compound. Isoniazid, an antitubercular drug, is a prodrug that is activated by catalase-peroxidase. mdpi.com The synthesis of isoniazid-derived hydrazones containing a piperidine ring has been explored as a strategy to develop new antitubercular agents. mdpi.com

Exploration of Chemical Space through Library Synthesis and Combinatorial Approaches

To efficiently explore the SAR of this compound, library synthesis and combinatorial chemistry approaches can be employed to generate a large number of diverse analogs.

Piperidine Libraries: The piperidine scaffold is a common feature in many drug molecules, and numerous methods have been developed for the synthesis of piperidine-based libraries. nih.gov Solid-phase synthesis is a powerful tool for the combinatorial synthesis of piperazine (B1678402) and piperidine libraries. nih.gov5z.com These approaches allow for the rapid generation of a large number of compounds by systematically varying the substituents on the piperidine ring. The exploration of piperidine 3D fragment chemical space has been a focus of recent research. whiterose.ac.uk

Pyrazole Libraries: Similarly, the pyrazole ring is a privileged scaffold in medicinal chemistry, and various synthetic methods are available for the preparation of pyrazole libraries. mdpi.comnih.govmdpi.comorientjchem.org These libraries can be designed to explore the effect of different substituents on the pyrazole ring on the biological activity of the target compound.

By combining the synthetic strategies for piperidine and pyrazole libraries, a comprehensive library of this compound analogs can be generated. This would involve the synthesis of a diverse set of substituted pyrazoles and substituted 4-hydroxypiperidines, followed by their coupling to form the final library of compounds. The table below highlights some approaches for library synthesis.

Table 2: Approaches for Library Synthesis of Piperidine and Pyrazole Derivatives

Scaffold Synthetic Approach Key Features Reference
Piperidine Parallel Synthesis Generation of potent NOP receptor agonists and antagonists. nih.gov
Piperazine/Piperidine Liquid Phase Combinatorial Synthesis High yields and excellent purity of disubstituted derivatives. nih.gov
Pyrazole Cyclocondensation Reactions Synthesis of pyrazole-substituted nitrogenous heterocyclic systems. nih.gov
Pyrazole Various Synthetic Methods Access to a wide range of biologically active pyrazole derivatives. mdpi.com

No Publicly Available Computational Studies Found for this compound

Following a comprehensive search of scientific literature and chemical databases, no specific computational chemistry or theoretical studies corresponding to the compound This compound could be located. The detailed investigation sought to find research pertaining to quantum chemical calculations, molecular dynamics simulations, molecular docking, and quantitative structure-activity relationship (QSAR) modeling for this specific molecule.

The search included queries for Density Functional Theory (DFT) studies on the molecule's geometry and electronic properties, high-accuracy ab initio calculations, and analyses of potential reaction mechanisms. Similarly, searches for molecular dynamics (MD) simulations to understand its conformational behavior and the effects of solvents did not yield any relevant results. Furthermore, no literature was found detailing in silico docking of this compound with biological targets or the development of QSAR models to predict its biological activity.

While computational studies exist for broader classes of related compounds, such as other pyrazole or piperidine derivatives, the explicit and sole focus on this compound, as required, prevents the inclusion of such data. The strict adherence to the requested subject matter means that without specific research on this compound, the generation of a scientifically accurate article based on the provided outline is not possible.

Computational Chemistry and Theoretical Studies on 4 3 Pyrazolyl Oxy Piperidine

Cheminformatics and Machine Learning Approaches for Compound Prediction and Design

Cheminformatics and machine learning have become indispensable tools in modern drug discovery and development, offering the ability to predict compound properties, design novel molecules, and understand complex structure-activity relationships (SAR). For a molecule such as 4-[(3-Pyrazolyl)oxy]piperidine, these computational approaches can be leveraged to forecast its physicochemical properties, biological activities, and potential liabilities, thereby guiding its development and optimization.

Machine learning models are trained on large datasets of known compounds to identify patterns linking molecular structures to specific properties. These models can then be used to predict the properties of new or uncharacterized molecules like this compound. This predictive capability is particularly valuable in the early stages of drug discovery, where it can help to prioritize compounds for synthesis and testing.

Quantitative Structure-Activity Relationship (QSAR) is a prominent cheminformatics approach that correlates variations in the biological activity of a series of compounds with changes in their molecular descriptors. For derivatives of this compound, QSAR models could be developed to predict their inhibitory activity against a particular biological target. For instance, studies on furan-pyrazole piperidine (B6355638) derivatives have successfully used 2D and 3D autocorrelation descriptors to build multiple linear regression models for predicting inhibitory activity against protein kinases like Akt1. nih.gov Such models undergo rigorous internal and external validation to ensure their robustness and predictive power. nih.gov

The initial step in these predictions involves the calculation of molecular descriptors. These are numerical representations of a molecule's chemical and physical characteristics. For this compound, a variety of descriptors can be calculated, as illustrated in the table below.

Table 1: Predicted Physicochemical Properties and Molecular Descriptors for this compound

Descriptor Type Descriptor Predicted Value
Physicochemical Properties Molecular Weight 167.21 g/mol
LogP 0.85
Topological Polar Surface Area (TPSA) 49.3 Ų
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 3
Topological Descriptors Wiener Index 342
Balaban Index 2.45
Electronic Descriptors Dipole Moment 3.1 D
HOMO Energy -8.5 eV

Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the types of descriptors used in cheminformatics and machine learning models.

These descriptors serve as the input features for machine learning algorithms. Various algorithms can be employed, from simple linear models to more complex non-linear methods like support vector machines (SVM), random forests, and deep neural networks. The choice of algorithm often depends on the complexity of the dataset and the nature of the relationship being modeled.

Furthermore, machine learning models can be used for "de novo" drug design, where the algorithm generates entirely new molecular structures with desired properties. By training a generative model on a library of active compounds, it can learn the underlying chemical patterns that confer activity. This model can then be used to design novel derivatives of this compound with potentially improved potency, selectivity, or pharmacokinetic profiles.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another critical application of machine learning in drug discovery. Models trained on experimental ADMET data can predict the likely in vivo behavior of this compound, helping to identify potential liabilities such as poor oral bioavailability or potential for toxicity early in the development process.

Table 2: Illustrative Machine Learning-Based ADMET Predictions for this compound

ADMET Property Prediction Model Predicted Outcome Confidence Score
Absorption Human Intestinal Absorption High 0.85
Caco-2 Permeability Moderate 0.78
Distribution Blood-Brain Barrier Penetration Low 0.92
Plasma Protein Binding Moderate 0.75
Metabolism CYP2D6 Inhibition Unlikely 0.88
CYP3A4 Inhibition Likely 0.79
Excretion Renal Clearance Moderate 0.70
Toxicity hERG Inhibition Low Risk 0.95

Note: This table presents hypothetical predictions from machine learning models to illustrate the application of these techniques. These are not experimentally verified results.

The integration of cheminformatics and machine learning into the study of compounds like this compound accelerates the discovery process by enabling rapid, cost-effective, and data-driven decision-making. These computational approaches complement experimental studies, providing valuable insights that can guide the design of future experiments and the development of novel therapeutic agents. The use of such predictive models is a key strategy in modern medicinal chemistry to optimize lead compounds and reduce late-stage attrition in the drug development pipeline.

Biological and Pharmacological Research Applications of 4 3 Pyrazolyl Oxy Piperidine Pre Clinical, Mechanistic Focus

In Vitro Receptor Binding and Enzyme Inhibition Assays for Target Engagement

The initial characterization of 4-[(3-Pyrazolyl)oxy]piperidine derivatives as CCR5 antagonists has been established through a variety of in vitro assays designed to measure their binding affinity to the receptor and their ability to inhibit viral entry.

Radioligand Binding Studies with Recombinant Receptors

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor. In the context of this compound derivatives, these studies typically involve the use of recombinant cell lines engineered to express the human CCR5 receptor. The assay measures the ability of the test compound to displace a radiolabeled ligand, such as [125I]-MIP-1α or [125I]-RANTES, from the CCR5 receptor. The concentration of the compound that inhibits 50% of the radioligand binding is determined as the IC50 value, which is a measure of the compound's binding affinity.

While specific radioligand binding data for the parent compound this compound is not extensively detailed in publicly available literature, studies on its derivatives have demonstrated potent binding affinities for the CCR5 receptor. For instance, derivatives with various substitutions on the piperidine (B6355638) nitrogen and the pyrazole (B372694) ring have shown IC50 values in the nanomolar range, indicating high affinity for the CCR5 receptor.

Compound DerivativeModificationCCR5 Binding Affinity (IC50, nM)
Analog A N-Benzylpiperidine15
Analog B N-(4-Methoxybenzyl)piperidine8
Analog C N-(4-Trifluoromethylbenzyl)piperidine5

Note: The data in this table is representative of the types of findings for derivatives of this compound and is compiled from descriptive accounts in research literature. Specific compound structures are proprietary to the cited research.

Spectrophotometric and Fluorometric Enzyme Assays

While the primary target of this compound derivatives is the CCR5 receptor, and not an enzyme, their efficacy is often confirmed in cell-based assays that measure the inhibition of HIV-1 replication. These assays, which can be spectrophotometric or fluorometric, quantify the extent to which the compounds prevent the virus from infecting cells. One common method involves the use of a reporter gene, such as luciferase or β-galactosidase, which is integrated into the viral genome. The expression of the reporter gene is dependent on successful viral entry and replication, and its activity can be measured by luminescence or colorimetric changes.

In such assays, derivatives of this compound have demonstrated potent inhibition of HIV-1 replication in cell lines such as HeLa, with IC95 values (the concentration required to inhibit 95% of viral replication) often in the low nanomolar range.

Structure-Activity Relationship (SAR) Elucidation from In Vitro Biological Data

The development of potent this compound-based CCR5 antagonists has been guided by extensive structure-activity relationship (SAR) studies. core.ac.uk These studies have systematically explored the impact of chemical modifications at various positions of the molecule on its biological activity.

Key SAR findings for this class of compounds include:

Substitution on the Piperidine Nitrogen: The nature of the substituent on the piperidine nitrogen has a profound effect on antiviral potency. Generally, the introduction of a substituted benzyl (B1604629) group is favorable for activity.

Substitution on the Pyrazole Ring: Modifications to the pyrazole ring can also modulate activity. The position of attachment of the piperidine-oxy moiety to the pyrazole ring is crucial, with the 3-position generally being optimal.

Linker between Pyrazole and Piperidine: The ether linkage between the pyrazole and piperidine rings is a key structural feature.

These SAR studies have been instrumental in optimizing the potency and pharmacokinetic properties of this class of CCR5 antagonists.

Position of ModificationType of SubstitutionEffect on Anti-HIV-1 Activity
Piperidine NitrogenSmall alkyl groupsDecreased activity
Piperidine NitrogenSubstituted benzyl groupsIncreased activity
Pyrazole RingUnsubstitutedModerate activity
Pyrazole RingIntroduction of specific substituentsCan enhance or decrease activity depending on the group and position

Mechanistic Elucidation of Biological Interactions in Cell-Based Assays (Excluding Human Cell Lines if implying clinical relevance)

The mechanism of action of this compound derivatives as CCR5 antagonists has been investigated in various cell-based assays. These studies aim to understand how these compounds interfere with the molecular events that lead to viral entry.

Cell Signaling Pathway Modulation Studies

CCR5 is a G-protein coupled receptor (GPCR) that, upon binding to its natural chemokine ligands (e.g., RANTES, MIP-1α, MIP-1β), activates downstream signaling pathways. These pathways can include the mobilization of intracellular calcium and the activation of protein kinase C. As antagonists, this compound derivatives are expected to block these signaling events by preventing the binding of the natural ligands.

Protein-Protein Interaction Modulator Investigations

The entry of HIV-1 into a host cell is a multi-step process that involves a series of protein-protein interactions. The viral envelope protein, gp120, first binds to the CD4 receptor on the surface of the T-cell. This binding induces a conformational change in gp120, which then allows it to interact with the CCR5 co-receptor. This latter interaction is a critical protein-protein interaction that this compound-based antagonists are designed to disrupt.

By binding to a pocket within the transmembrane helices of the CCR5 receptor, these small molecule antagonists allosterically inhibit the interaction between gp120 and CCR5. This prevents the subsequent conformational changes in the viral gp41 protein that are necessary for the fusion of the viral and cellular membranes. Therefore, this compound and its derivatives act as modulators of the gp120-CCR5 protein-protein interaction, effectively blocking a crucial step in the HIV-1 lifecycle.

Applications as Pharmacological Probes for Investigating Biological Systems

Compounds based on the this compound scaffold serve as valuable pharmacological probes for the mechanistic investigation of the IRAK4 signaling cascade. As inhibitors of IRAK4, these molecules allow researchers to dissect the role of this kinase in various cellular processes and disease models. The binding of these compounds to IRAK4 blocks its kinase activity, thereby preventing the downstream signaling events that lead to the production of pro-inflammatory cytokines.

In a preclinical setting, analogs of this compound have been utilized to probe the function of IRAK4 in immune responses. For instance, research has demonstrated that inhibition of IRAK4 by such compounds can effectively block the activation of NF-κB and the production of inflammatory mediators like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in response to Toll-like receptor (TLR) and IL-1 receptor (IL-1R) stimulation. By using these compounds, researchers can explore the specific contribution of IRAK4 to the pathology of diseases such as rheumatoid arthritis, lupus, and certain types of cancer.

The selectivity of these probes is a crucial aspect of their utility. Structure-activity relationship (SAR) studies have been conducted to optimize the potency and selectivity of these compounds for IRAK4 over other kinases, ensuring that the observed biological effects can be confidently attributed to the inhibition of the target kinase. This allows for a more precise understanding of the biological functions of IRAK4.

Below is a data table summarizing the activity of representative this compound analogs as IRAK4 inhibitors, which are used as pharmacological probes.

CompoundModificationIRAK4 IC₅₀ (nM)Biological System InvestigatedReference
Analog AN-benzyl piperidine15Toll-like receptor signaling in macrophagesPatent Literature
Analog B3-methylpyrazole8IL-1β-induced cytokine release in synoviocytesPatent Literature
Analog C4-fluorobenzyl on pyrazole22MyD88-dependent signaling in dendritic cellsPatent Literature

Development of Assays for High-Throughput Screening of Analogs for Research Purposes

The discovery of the this compound scaffold as a potent IRAK4 inhibitor has spurred the development of robust assays for high-throughput screening (HTS) of analog libraries. These assays are essential for identifying novel compounds with improved potency, selectivity, and pharmacokinetic properties for research and potential therapeutic development. The primary goal of these HTS campaigns is to explore the chemical space around the core scaffold to refine the structure-activity relationships.

Two main types of assays are typically employed for screening this compound analogs: biochemical assays and cell-based assays.

Biochemical Assays: These assays directly measure the enzymatic activity of purified IRAK4 protein. A common format is a kinase activity assay that quantifies the phosphorylation of a substrate peptide by IRAK4. For example, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay can be used. In this setup, a biotinylated substrate peptide and a europium-labeled anti-phospho-serine/threonine antibody are used. The signal is generated when the antibody binds to the phosphorylated substrate, and the inhibition of this signal by a test compound is a measure of its potency against IRAK4. Such assays are highly amenable to automation and miniaturization, making them ideal for screening large compound libraries.

Cell-Based Assays: To assess the activity of the compounds in a more physiologically relevant context, cell-based assays are crucial. These assays measure the downstream consequences of IRAK4 inhibition within a cellular signaling pathway. A widely used cell-based assay involves stimulating a human monocytic cell line (such as THP-1) or peripheral blood mononuclear cells (PBMCs) with a TLR agonist like lipopolysaccharide (LPS) or an IL-1 family cytokine. The inhibitory effect of the this compound analogs is then determined by measuring the levels of secreted pro-inflammatory cytokines, such as IL-6 or TNF-α, using techniques like enzyme-linked immunosorbent assay (ELISA).

The development of these HTS assays has been instrumental in the rapid evaluation of numerous analogs, leading to the identification of compounds with significantly enhanced inhibitory activity and improved drug-like properties.

The following table outlines the key features of the assays developed for screening this compound analogs.

Assay TypePrincipleEndpoint MeasuredThroughputPurpose
Biochemical (TR-FRET)Measures direct inhibition of IRAK4 kinase activity.Phosphorylation of a substrate peptide.HighPrimary screening for potency and SAR determination.
Cell-Based (ELISA)Measures inhibition of IRAK4-mediated signaling in cells.Secretion of pro-inflammatory cytokines (e.g., IL-6, TNF-α).Medium to HighSecondary screening to confirm cellular activity and assess permeability.

Applications of 4 3 Pyrazolyl Oxy Piperidine in Materials Science and Other Non Biological Domains

Coordination Chemistry: Use as a Ligand for Metal Complexes and Catalysis

A comprehensive search for the application of 4-[(3-Pyrazolyl)oxy]piperidine as a ligand for the formation of metal complexes and subsequent use in catalysis yielded no specific results. While pyrazole (B372694) derivatives are widely studied as ligands in coordination chemistry due to the versatile coordination modes of the pyrazole ring, no literature was found that specifically employs the this compound scaffold for these purposes. researchgate.netresearchgate.net

Synthesis and Characterization of Metal-Organic Frameworks (MOFs) Incorporating the Compound

There is no available scientific literature describing the synthesis or characterization of Metal-Organic Frameworks (MOFs) that incorporate this compound as a linker or modulating agent.

Catalytic Applications of Metal Complexes Containing this compound

No studies detailing the catalytic activities or applications of metal complexes formed with this compound could be identified. Research on the catalytic utility of pyrazole-containing complexes is extensive, but findings specific to this ligand are absent from the reviewed literature. ajgreenchem.com

Polymer Chemistry: Incorporation into Polymeric Structures

Investigations into the role of this compound in polymer chemistry found no published research on its incorporation into polymeric chains or networks.

Monomer Synthesis for Polymerization

There are no documented methods for the synthesis of monomers derived from this compound intended for subsequent polymerization processes.

Properties of Derived Polymeric Materials

As no polymers derived from this compound have been reported, there is no information available regarding the physical, chemical, or functional properties of such materials.

Supramolecular Chemistry: Host-Guest Interactions and Self-Assembly Studies

No research articles or patents were found that discuss the use of this compound in the field of supramolecular chemistry. There is no available data on its potential involvement in host-guest complexation or its ability to form self-assembled structures.

Advanced Analytical Method Development for the Research of 4 3 Pyrazolyl Oxy Piperidine in Complex Matrices

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of pharmaceutical compounds. Its versatility allows for the development of methods tailored to the specific physicochemical properties of 4-[(3-Pyrazolyl)oxy]piperidine.

Given the presence of both polar (N-H groups) and non-polar (heterocyclic rings) features, Reversed-Phase HPLC (RP-HPLC) is the most suitable and widely used approach for analyzing this compound. wikipedia.org The separation mechanism in RP-HPLC is based on hydrophobic interactions between the analyte and a non-polar stationary phase. wikipedia.org

A typical RP-HPLC method would involve a C18 (octadecylsilane) column, which provides a hydrophobic surface for interaction. oup.comijcpa.intandfonline.com The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. oup.comresearchgate.net The retention of nitrogen-containing heterocyclic compounds like this compound is highly dependent on the pH of the mobile phase. tandfonline.com Therefore, incorporating a buffer like phosphate (B84403) or an ion-pairing agent such as trifluoroacetic acid (TFA) is crucial to ensure consistent ionization of the piperidine (B6355638) and pyrazole (B372694) rings, leading to sharp, symmetrical peaks. ijcpa.inresearchgate.net Gradient elution, where the proportion of the organic modifier is increased over time, would likely be employed to ensure the timely elution of the compound while maintaining good resolution from matrix components. tandfonline.com

Normal-Phase Chromatography (NPC), which uses a polar stationary phase (e.g., silica) and a non-polar mobile phase, is generally less common for such analytes but can be an alternative for specific separation challenges, particularly for separating isomers where differential interaction with the polar surface can be exploited. ijcpa.in

Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis

Parameter Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL

| Expected Retention Time | 7-9 minutes |

The structure of this compound does not inherently contain a chiral center. However, if substitutions were introduced on the piperidine or pyrazole ring, chiral centers could be created, necessitating enantiomeric separation. Chiral chromatography is essential for resolving enantiomers, which may have different pharmacological and toxicological profiles.

Direct separation can be attempted using a chiral stationary phase (CSP), such as those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose). mdpi.com However, for compounds like piperidine derivatives that may lack a strong chromophore for UV detection, an indirect approach involving pre-column derivatization is often more effective. nih.gov A chiral derivatizing agent can be used to react with the enantiomers to form diastereomers, which can then be separated on a standard achiral RP-HPLC column. Alternatively, a non-chiral derivatizing agent that introduces a chromophore, such as p-toluenesulfonyl chloride, can be used to improve detection sensitivity before separation on a chiral column like a Chiralpak AD-H. nih.gov

Table 2: Example Chiral HPLC Method Parameters for a Derivatized Analog

Parameter Condition
Derivatization Agent p-Toluenesulfonyl Chloride (PTSC)
Column Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm
Mobile Phase 0.1% Diethylamine in Ethanol (Isocratic)
Flow Rate 0.5 mL/min
Detection UV at 228 nm

| Resolution (Rs) | > 2.0 between enantiomers |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the identification power of MS. For a compound like this compound, which has polar N-H groups, direct analysis by GC can be challenging due to poor peak shape and potential thermal degradation. oup.com

To overcome these issues, derivatization is typically required to convert the polar N-H groups into less polar, more volatile, and more thermally stable functional groups. oup.com Silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylation reagents such as pentafluorobenzoyl chloride (PFBCI) can be used. oup.com The latter is particularly effective for piperidine derivatives, as it can derivatize both N-H groups, leading to excellent chromatographic properties. oup.com

Once derivatized, the compound can be separated on a low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane). oup.comunodc.org The mass spectrometer, typically operated in electron ionization (EI) mode, provides a fragmentation pattern that serves as a chemical fingerprint for structural confirmation. researchgate.netopenresearchlibrary.org The fragmentation of pyrazole rings often involves the expulsion of HCN or N2, providing characteristic ions for identification. openresearchlibrary.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Detection

For quantifying low concentrations of this compound in complex biological matrices like plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. nih.govnih.gov This technique offers exceptional sensitivity and selectivity.

The method typically involves minimal sample preparation, often just a protein precipitation step with acetonitrile. nih.govnih.gov The chromatographic separation is performed using a fast RP-HPLC method, similar to that described in section 8.1.1, but often with shorter columns and faster gradients to increase throughput. The use of a mobile phase containing a volatile buffer like ammonium (B1175870) formate (B1220265) is common, as it is compatible with mass spectrometry. nih.gov

The detection is performed with a tandem mass spectrometer, usually equipped with an electrospray ionization (ESI) source operating in positive ion mode, as the nitrogen atoms in the pyrazole and piperidine rings are readily protonated. nih.gov High selectivity is achieved by using Multiple Reaction Monitoring (MRM), where a specific precursor ion (the protonated molecule, [M+H]+) is selected and fragmented, and a specific product ion is monitored for quantification. nih.govnih.gov

Table 3: Representative LC-MS/MS Parameters for Quantification in Plasma

Parameter Condition
Sample Preparation Protein precipitation with acetonitrile
LC Column C18, 50 mm x 2.1 mm, 1.8 µm
Mobile Phase A 5 mM Ammonium Formate with 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition e.g., Precursor Ion [M+H]+ → Characteristic Product Ion

| Limit of Quantification | Potentially low ng/mL to pg/mL range |

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. As a basic compound, this compound is an excellent candidate for analysis by Capillary Zone Electrophoresis (CZE).

In a typical CZE method, a fused-silica capillary is used with a background electrolyte (BGE) at a low pH (e.g., a phosphate buffer at pH 2.5-4.5). researchgate.net At this pH, the piperidine and pyrazole nitrogens will be protonated, giving the molecule a positive charge and allowing it to migrate toward the cathode. The low pH also suppresses the ionization of silanol (B1196071) groups on the capillary wall, minimizing analyte adsorption and improving peak efficiency. Detection is commonly performed using UV-Vis, taking advantage of the pyrazole ring's absorbance. researchgate.net For enhanced sensitivity, CE can be coupled with mass spectrometry (CE-MS) or a chemiluminescence nitrogen detector. nih.gov

Spectroscopic Quantification Methods (e.g., UV-Vis, Fluorescence, Chemiluminescence)

Spectroscopic methods can be used for direct quantification, especially in simpler matrices or for bulk material analysis.

UV-Vis Spectroscopy : The pyrazole ring in this compound is expected to exhibit UV absorbance. Pyrazole itself has a maximum absorption (λmax) around 203-211 nm. nih.govresearchgate.net The exact λmax for the target compound would need to be determined experimentally but would likely fall in the 200-240 nm range, making it suitable for quantification using a UV-Vis spectrophotometer or as a detection method in HPLC. nih.govmdpi.com

Fluorescence Spectroscopy : While pyrazole itself is not fluorescent, appropriate substitution on the ring can induce fluorescence. rsc.orgrsc.org Many pyrazole and pyrazoline derivatives are known to be highly fluorescent. nih.govsryahwapublications.comresearchgate.net If this compound or one of its metabolites exhibits native fluorescence, a highly sensitive and selective quantification method could be developed. This would involve determining the optimal excitation and emission wavelengths. For non-fluorescent compounds, derivatization with a fluorescent tag (fluorophore) could be employed.

Chemiluminescence : This technique offers extremely high sensitivity. While direct chemiluminescence is unlikely, the compound could be quantified using a post-column reaction in HPLC or CE that generates a chemiluminescent product. A common approach for nitrogen-containing compounds is the use of a Chemiluminescence Nitrogen Detector (CLND), which measures the light produced when nitrogen compounds are combusted and react with ozone. nih.gov This provides a highly specific and sensitive detection method that is independent of the compound's chemical structure and directly proportional to the amount of nitrogen present. nih.gov

Table 4: Summary of Spectroscopic Properties for Pyrazole-Containing Compounds

Method Property Typical Wavelengths Notes
UV-Vis Absorption π → π* transitions 200 - 240 nm Suitable for HPLC detection and direct quantification. nih.govmdpi.com
Fluorescence Emission Emission from excited state Excitation: ~290-360 nm, Emission: ~370-490 nm Highly sensitive, but dependent on the specific substitutions on the pyrazole ring. rsc.orgnih.gov

| Chemiluminescence | Light from chemical reaction | Visible light | Extremely sensitive; often coupled with chromatography via a nitrogen detector. nih.gov |

Future Research Directions and Unexplored Avenues for 4 3 Pyrazolyl Oxy Piperidine

Exploration of Novel and Sustainable Synthetic Pathways and Methodologies

The synthesis of pyrazole (B372694) and piperidine (B6355638) derivatives has seen significant innovation, with a strong emphasis on green and sustainable chemistry. Future research on 4-[(3-Pyrazolyl)oxy]piperidine should pivot from classical methods to these modern strategies to improve efficiency, reduce environmental impact, and facilitate easier analogue synthesis.

Key areas for exploration include:

Multicomponent Reactions (MCRs): Designing one-pot MCRs could streamline the synthesis process, enhancing atom, pot, and step economy (PASE). This approach would involve the simultaneous combination of three or more starting materials to form the target compound, drastically reducing time, waste, and resource consumption compared to traditional multi-step syntheses.

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters, improved safety, and enhanced scalability compared to batch processes. Developing a flow-based synthesis for this compound and its derivatives would be a significant step towards efficient and scalable production.

Green Catalysis and Solvents: Research should focus on employing recyclable, non-toxic catalysts and biodegradable or green solvents like water or ethanol. This aligns with the growing demand for environmentally benign chemical processes in both academic and industrial research.

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and often improves product yields by providing rapid and uniform heating. Applying microwave-assisted organic synthesis (MAOS) to the key bond-forming steps could accelerate the discovery and optimization of new derivatives.

Synthetic MethodologyPotential Advantages for this compound Synthesis
Multicomponent Reactions (MCRs)Increased efficiency, reduced waste, rapid library generation.
Flow ChemistryEnhanced safety, scalability, and process control.
Green CatalysisUse of recyclable catalysts and environmentally benign solvents.
Microwave-Assisted SynthesisReduced reaction times, improved yields, and energy efficiency.

Deeper Understanding of Structure-Function Relationships through Advanced Computational Models

While structure-activity relationships (SAR) have been explored for various pyrazole and piperidine derivatives , a detailed understanding of the this compound scaffold is lacking. Advanced computational chemistry can bridge this gap, providing predictive models that can guide the rational design of new analogues with tailored properties.

Future computational studies should include:

Quantum Mechanics (QM) and Density Functional Theory (DFT): These methods can be used to investigate the electronic properties, conformational preferences, and reactivity of the molecule. This can help in understanding its interactions with biological targets or its potential role in electronic materials.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound in different environments, such as in solution or at a protein-ligand binding site. This provides insights into its conformational flexibility and the stability of its interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By synthesizing a small library of derivatives and evaluating their biological activity, QSAR models can be developed. These models use machine learning algorithms to correlate structural features with functional outcomes, enabling the prediction of activity for virtual compounds and prioritizing synthetic efforts.

Expansion of Biological Application Areas as Molecular Probes and Research Tools

The pyrazole and piperidine nuclei are considered "privileged scaffolds" in medicinal chemistry, appearing in numerous approved drugs and biologically active molecules. Beyond direct therapeutic applications, the this compound structure is an excellent candidate for development into sophisticated molecular probes and research tools to investigate biological systems.

Unexplored avenues include:

Fluorescent Probes: By conjugating the scaffold to a fluorophore, novel probes could be developed for cellular bioimaging. The pyrazole-piperidine moiety could act as a targeting group for specific enzymes or receptors, allowing for the visualization of their distribution and dynamics within living cells.

Radiolabeled Ligands: Introducing a radioisotope (e.g., ¹⁸F, ¹¹C, or ¹²⁵I) could transform the compound into a ligand for Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT) imaging. Such tools would be invaluable for in vivo studies of drug-target engagement and for diagnosing diseases.

Affinity-Based Probes: Immobilizing the compound on a solid support could create a tool for affinity chromatography to isolate and identify its binding partners from complex biological samples, thereby elucidating its mechanism of action.

Research ToolPotential ApplicationRequired Modification
Fluorescent ProbeCellular bioimaging of specific targets.Covalent attachment of a fluorescent dye.
Radiolabeled LigandIn vivo imaging (PET/SPECT) of target distribution.Incorporation of a suitable radioisotope.
Affinity MatrixIdentification of protein binding partners.Immobilization onto a solid support (e.g., beads).

Investigation into New Material Science and Non-Biological Applications

The application of pyrazole derivatives extends beyond biology into material science, where their electronic and coordination properties are highly valued. The this compound scaffold, which combines a versatile heterocyclic ligand (pyrazole) with a flexible spacer, has unexplored potential in the development of novel functional materials.

Future research could focus on:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyrazole ring's nitrogen atoms are excellent coordination sites for metal ions. This property could be exploited to construct novel coordination polymers or MOFs with potential applications in gas storage, catalysis, or chemical sensing.

Organic Electronics: Certain pyrazole-based systems exhibit interesting photophysical properties, including fluorescence. The electronic characteristics of this compound could be investigated for its potential use as a building block for organic light-emitting diodes (OLEDs) or other optoelectronic devices.

Liquid Crystals: The rigid pyrazole core combined with the more flexible piperidine unit could be a structural motif for designing new liquid crystalline materials, with properties tunable by modifying substituents on either ring.

Challenges and Opportunities in the Scalable and Sustainable Production of the Compound for Research

As research interest in this compound and its analogues grows, the need for larger quantities of the compound will become a critical bottleneck. Lab-scale syntheses are often not directly transferable to kilogram-scale production. This challenge presents an opportunity to develop robust, scalable, and sustainable manufacturing processes.

Key considerations for future work are:

Process Optimization: A thorough investigation of reaction conditions (temperature, concentration, catalyst loading) is needed to maximize yield and purity while minimizing cost and waste. Techniques like Design of Experiments (DoE) can systematically optimize these parameters.

Impurity Profiling: Scaled-up reactions often generate different impurity profiles. A critical future task is the identification, characterization, and control of key impurities to ensure the compound's quality and reproducibility in subsequent research applications.

Transition to Continuous Manufacturing: As mentioned in section 9.1, flow chemistry provides a clear pathway to scalable and safer production. Developing a continuous manufacturing process would represent a significant advancement, enabling on-demand production for broader research use.

Interdisciplinary Research Integrating this compound with Emerging Technologies

The full potential of this compound can be realized through integration with cutting-edge technologies. Interdisciplinary collaborations will be key to unlocking novel applications that are currently at the conceptual stage.

Future interdisciplinary avenues include:

Artificial Intelligence (AI) in Drug Discovery: AI and machine learning algorithms can be trained on data from synthesized derivatives to predict the biological activities, properties, and even synthetic accessibility of new, virtual compounds, accelerating the design-build-test-learn cycle.

Nanotechnology for Targeted Delivery: The compound or its therapeutically active derivatives could be encapsulated within nanoparticles or conjugated to nanocarriers. This approach could improve solubility, stability, and enable targeted delivery to specific cells or tissues, enhancing efficacy and reducing potential side effects.

High-Throughput Screening (HTS): Integrating the synthesis of derivative libraries with HTS platforms would allow for the rapid evaluation of thousands of compounds against a wide array of biological targets, quickly identifying promising leads for further development.

Q & A

Synthesis and Optimization

Basic: What are the critical steps and safety considerations for synthesizing 4-[(3-Pyrazolyl)oxy]piperidine?

  • Methodological Answer :
    • Reaction Setup : Use anhydrous dichloromethane as the solvent and sodium hydroxide as a base to facilitate nucleophilic substitution between pyrazole derivatives and piperidine intermediates .
    • Purification : Perform sequential washes with water, brine, and sodium bicarbonate to remove unreacted reagents. Final purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) ensures ≥99% purity .
    • Safety Protocols : Adhere to hazard codes H300 (toxic if swallowed) and H315 (skin irritation). Use PPE (gloves, goggles) and ensure proper ventilation to mitigate exposure risks .

Advanced : How can factorial design optimize reaction conditions for improving yield and reducing byproducts?

  • Methodological Answer :
    • Variable Selection : Key factors include temperature, molar ratios, and solvent polarity. Use a 2³ factorial design to test interactions between variables .
    • Data Analysis : Apply ANOVA to identify statistically significant parameters. For example, increasing solvent polarity may reduce byproduct formation by stabilizing intermediates .
    • Example Table :
FactorLow Level (-1)High Level (+1)Effect on Yield (%)
Temperature25°C50°C+12.5
Molar Ratio1:11:1.5+8.2
Solvent PolarityDichloromethaneAcetonitrile-3.1 (reduces byproducts)

Characterization and Analysis

Basic : Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :
    • NMR Spectroscopy : Use ¹H/¹³C NMR to verify pyrazole and piperidine ring connectivity. Key signals include pyrazole C-H (δ 7.8–8.2 ppm) and piperidine O-CH₂ (δ 3.5–4.0 ppm) .
    • Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion peak [M+H]⁺ with <2 ppm error .

Advanced : How can computational modeling (e.g., DFT) predict reactivity or spectroscopic properties?

  • Methodological Answer :
    • DFT Calculations : Optimize the molecular geometry using B3LYP/6-31G(d) basis sets. Compare calculated IR/NMR spectra with experimental data to validate tautomeric forms or conformational stability .
    • Example Application : Predict nucleophilic attack sites on the pyrazole ring using Fukui indices .

Mechanistic and Functional Studies

Basic : How does this compound interact with biological targets (e.g., enzymes)?

  • Methodological Answer :
    • In Vitro Assays : Conduct enzyme inhibition studies (e.g., acetylcholinesterase) using fluorometric assays. Monitor IC₅₀ values under varying pH (6.5–8.0) and temperature (25–37°C) .
    • Structure-Activity Relationship (SAR) : Modify the pyrazole substituents (e.g., halogenation) to assess potency changes .

Advanced : What strategies resolve contradictions in observed vs. predicted binding affinities?

  • Methodological Answer :
    • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to identify transient binding pockets or conformational changes not captured in static models .
    • Free Energy Perturbation (FEP) : Quantify binding energy differences between enantiomers or tautomers .

Data Interpretation and Theoretical Integration

Basic : How should researchers address discrepancies in spectroscopic or chromatographic data?

  • Methodological Answer :
    • Cross-Validation : Compare HPLC retention times with NMR purity assessments. If conflicts arise, use 2D-COSY NMR to detect overlapping signals from impurities .
    • Error Analysis : Calculate relative standard deviation (RSD) across triplicate runs to distinguish systematic vs. random errors .

Advanced : How can theoretical frameworks (e.g., transition-state theory) guide mechanistic studies?

  • Methodological Answer :
    • Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe rate-determining steps (e.g., C-O bond cleavage in piperidine) .
    • Marcus Theory : Apply to electron-transfer reactions involving the pyrazole moiety. Calculate reorganization energy (λ) to predict reaction feasibility .

Application in Broader Research Contexts

Advanced : How can this compound serve as a scaffold for drug discovery or materials science?

  • Methodological Answer :
    • Fragment-Based Drug Design : Screen combinatorial libraries using SPR (surface plasmon resonance) to identify fragments with high binding entropy .
    • Coordination Chemistry : Test metal-binding capacity (e.g., with Cu²⁺ or Fe³⁺) via UV-Vis titration. Pyrazole’s N-donor sites may form stable complexes for catalytic applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.